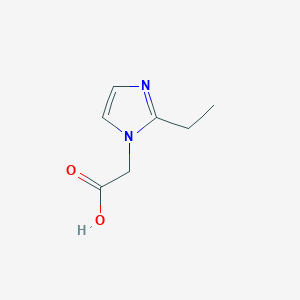

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Descripción

Structural Characterization of 2-(2-Ethyl-1H-imidazol-1-yl)acetic Acid

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both imidazole and carboxylic acid functional groups. The preferred International Union of Pure and Applied Chemistry name explicitly describes the molecular structure through its systematic approach, identifying the core imidazole ring system with specific substitution patterns.

The compound is officially designated as 2-(2-ethylimidazol-1-yl)acetic acid, reflecting the presence of an ethyl substituent at position 2 of the imidazole ring and an acetic acid moiety attached to the nitrogen atom at position 1. This nomenclature system provides unambiguous identification of the molecular structure and substitution pattern.

Chemical identification databases recognize this compound through multiple registry systems. The Chemical Abstracts Service registry number 883539-33-1 serves as the primary identifier for this compound in chemical literature and commercial databases. Additional identification codes include the PubChem Compound Identification Number 3159666, which facilitates access to comprehensive chemical information in public databases.

The systematic identification also encompasses the International Chemical Identifier system, which provides a unique text string representation of the molecular structure. The International Chemical Identifier for this compound is InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11), offering a standardized method for computational processing and database searches.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₇H₁₀N₂O₂, indicating the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This elemental composition reflects the structural complexity arising from the integration of the imidazole heterocycle with the acetic acid functionality.

The molecular weight calculation yields 154.17 grams per mole, representing the sum of atomic masses for all constituent atoms. This relatively modest molecular weight places the compound within the range typical of small organic molecules suitable for various synthetic applications and analytical techniques.

The elemental analysis reveals a balanced composition with significant contributions from both carbon and nitrogen atoms. The nitrogen content of approximately 18.17% indicates the substantial heteroatomic character imparted by the imidazole ring system. The oxygen content, contributed exclusively by the carboxylic acid group, represents approximately one-fifth of the total molecular mass.

The molecular formula provides insight into the degree of unsaturation, calculated as three degrees of unsaturation. This value corresponds precisely to the structural features present: two degrees from the imidazole ring system and one degree from the carbonyl group of the carboxylic acid functionality.

X-ray Crystallographic Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions. While specific crystallographic data for this exact compound was not found in the available literature, related imidazole-acetic acid derivatives have been subjected to single crystal X-ray diffraction studies, providing insights into the general structural characteristics of this compound class.

The crystallographic investigation of similar compounds reveals characteristic bond lengths and angles within the imidazole ring system. The imidazole ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.32 to 1.38 Ångströms and carbon-carbon bonds approximately 1.35 Ångströms. The nitrogen atoms in the imidazole ring demonstrate distinct bonding environments, with one nitrogen bearing a hydrogen atom and the other serving as the attachment point for the acetic acid substituent.

Crystal packing analysis of related structures demonstrates the importance of hydrogen bonding interactions in determining solid-state arrangements. The carboxylic acid functionality provides opportunities for both intra- and intermolecular hydrogen bonding, influencing crystal stability and physical properties. These interactions typically involve the carboxylic acid proton forming hydrogen bonds with nitrogen atoms of adjacent molecules or with the carbonyl oxygen atoms.

The molecular conformation in the crystalline state reflects the balance between intramolecular strain and intermolecular interactions. The ethyl substituent at position 2 of the imidazole ring introduces conformational flexibility, with the preferred orientation determined by crystal packing forces and steric considerations.

Spectroscopic Characterization

Infrared Spectral Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several diagnostic absorption bands that confirm the presence of key structural features and provide insights into molecular interactions.

The carboxylic acid functionality generates characteristic absorptions in multiple regions of the infrared spectrum. The most prominent feature appears as a broad absorption centered around 2500-3300 cm⁻¹, attributed to the hydroxyl stretch of the carboxylic acid group. This broad absorption results from hydrogen bonding interactions that lower the stretching frequency compared to isolated hydroxyl groups.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic Acid Hydroxyl | 2500-3300 | Hydroxyl stretch (hydrogen bonded) |

| Aromatic Carbon-Hydrogen | 3000-3100 | Imidazole ring C-H stretch |

| Aliphatic Carbon-Hydrogen | 2800-3000 | Ethyl and methylene C-H stretch |

| Carbonyl | 1700-1750 | Carboxylic acid C=O stretch |

| Imidazole Ring | 1400-1600 | Aromatic C=C and C=N stretch |

| Carbon-Nitrogen | 1000-1300 | C-N stretch vibrations |

The carbonyl stretching vibration of the carboxylic acid group appears as a strong, sharp absorption typically observed between 1700-1750 cm⁻¹. This frequency may shift depending on the degree of hydrogen bonding and the physical state of the sample. In solid samples, intermolecular hydrogen bonding can cause slight downfield shifts in the carbonyl frequency.

The imidazole ring system contributes several characteristic absorptions in the fingerprint region. Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear between 1400-1600 cm⁻¹, providing confirmation of the heterocyclic structure. The specific pattern of these absorptions can distinguish imidazole derivatives from other aromatic systems.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 environments. The Nuclear Magnetic Resonance spectrum reveals distinct resonances corresponding to different molecular regions and confirms the proposed structure through integration patterns and coupling relationships.

Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the various hydrogen environments within the molecule. The imidazole ring protons appear as distinct resonances in the aromatic region, typically between 7.0-8.0 parts per million. These signals may exhibit slight variations depending on the solvent system and concentration due to hydrogen bonding effects with the carboxylic acid functionality.

The ethyl substituent at position 2 of the imidazole ring generates two characteristic resonances: a triplet for the methyl group at approximately 1.2-1.4 parts per million and a quartet for the methylene group at 2.6-2.8 parts per million. The coupling pattern confirms the ethyl group structure through the typical 3:2:1 intensity ratio of the methyl triplet and the 1:3:3:1 pattern of the methylene quartet.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole Ring H-4,5 | 7.0-8.0 | Singlet | 2H |

| Methylene (CH₂COOH) | 4.8-5.2 | Singlet | 2H |

| Ethyl CH₂ | 2.6-2.8 | Quartet | 2H |

| Ethyl CH₃ | 1.2-1.4 | Triplet | 3H |

| Carboxylic Acid | 10-12 | Broad singlet | 1H |

The methylene protons connecting the imidazole ring to the carboxylic acid functionality appear as a singlet at approximately 4.8-5.2 parts per million. This downfield chemical shift reflects the deshielding effect of both the aromatic imidazole ring and the electron-withdrawing carboxylic acid group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears at approximately 170-175 parts per million, consistent with carboxylic acid functionality. The imidazole ring carbons exhibit characteristic chemical shifts in the aromatic region, with the substituted carbon atoms showing distinct patterns compared to unsubstituted positions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the calculated molecular weight of 154.17 grams per mole.

The fragmentation pattern reveals several characteristic losses that confirm the proposed structure. A prominent fragment results from the loss of carboxylic acid functionality (45 mass units), generating a base peak or intense signal at mass-to-charge ratio 109. This fragmentation pathway reflects the relative stability of the imidazole-containing fragment compared to the carboxylic acid portion.

| Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion |

|---|---|---|

| 154 | [M]⁺ | Molecular ion |

| 109 | [M-COOH]⁺ | Loss of carboxylic acid |

| 96 | [M-CH₂COOH]⁺ | Loss of acetic acid side chain |

| 81 | [Ethylimidazole]⁺ | Imidazole ring with ethyl group |

| 68 | [Imidazole+H]⁺ | Protonated imidazole ring |

Secondary fragmentation processes involve the ethyl substituent on the imidazole ring. Loss of ethyl radical (29 mass units) from various intermediate fragments provides additional structural confirmation. The imidazole ring system demonstrates remarkable stability under mass spectrometric conditions, often appearing as a prominent fragment in the spectrum.

The fragmentation behavior also reveals information about the preferred ionization site. Under positive ion conditions, protonation likely occurs at one of the nitrogen atoms in the imidazole ring, influencing subsequent fragmentation pathways. The relative abundances of different fragment ions provide insights into the stability relationships among various structural components.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory computational studies of this compound provide detailed electronic structure information and optimize molecular geometry in the absence of crystal packing forces. These calculations offer insights into bond lengths, bond angles, and electronic properties that complement experimental structural data.

Geometry optimization using Density Functional Theory methods reveals the preferred molecular conformation in the gas phase. The imidazole ring maintains planarity consistent with aromatic character, while the ethyl substituent adopts conformations that minimize steric interactions. The acetic acid side chain orientation is influenced by both electronic effects and intramolecular interactions.

Bond length calculations typically predict imidazole ring carbon-nitrogen bonds in the range of 1.32-1.38 Ångströms, consistent with partial double bond character arising from aromatic delocalization. The carbon-carbon bonds within the ring exhibit lengths approximately 1.35 Ångströms, reflecting the aromatic nature of the heterocycle.

| Bond Type | Calculated Length (Å) | Bond Order |

|---|---|---|

| Imidazole C-N | 1.32-1.38 | 1.3-1.5 |

| Imidazole C-C | 1.34-1.36 | 1.4-1.6 |

| N-CH₂ (linker) | 1.46-1.48 | 1.0 |

| C-COOH | 1.52-1.54 | 1.0 |

| C=O (carboxyl) | 1.20-1.22 | 2.0 |

| C-OH (carboxyl) | 1.32-1.34 | 1.0 |

The electronic structure calculations provide information about charge distribution within the molecule. The nitrogen atoms in the imidazole ring carry partial negative charges, while the carbon atoms exhibit varying degrees of positive character. The carboxylic acid functionality demonstrates the expected polarization, with significant negative charge density on the oxygen atoms.

Energetic analysis through Density Functional Theory calculations reveals conformational preferences and rotation barriers around single bonds. The ethyl group rotation barrier provides information about steric interactions, while the acetic acid side chain orientation influences overall molecular dipole moments and potential hydrogen bonding capabilities.

Molecular Orbital Analysis

Molecular orbital analysis of this compound provides fundamental insights into electronic structure and chemical reactivity patterns. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, determine many chemical properties including nucleophilicity, electrophilicity, and spectroscopic behavior.

The highest occupied molecular orbital typically exhibits significant electron density on the imidazole ring system, particularly on the nitrogen atoms. This distribution reflects the electron-rich nature of the heterocycle and explains the nucleophilic character often observed in imidazole derivatives. The orbital coefficients indicate that nitrogen atom positions serve as preferred sites for electrophilic attack.

The lowest unoccupied molecular orbital shows different characteristics, with electron density distributed among the aromatic system and potentially extending to the carboxylic acid functionality. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about electronic excitation energies and chemical stability.

| Orbital Type | Energy (eV) | Primary Character | Reactivity Implications |

|---|---|---|---|

| HOMO | −6.5 to −7.0 | Imidazole nitrogen lone pairs | Nucleophilic character |

| LUMO | −1.0 to −1.5 | Aromatic π* system | Electrophilic sites |

| HOMO-1 | −7.5 to −8.0 | Aromatic π system | Extended conjugation |

| LUMO+1 | 0.0 to −0.5 | Carboxyl π* system | Carbonyl reactivity |

Natural bond orbital analysis provides detailed information about bonding patterns and electron localization within the molecule. The analysis reveals the extent of electron delocalization within the imidazole ring and quantifies the ionic character of various bonds. Lone pair orbitals on nitrogen atoms show characteristic energies and spatial distributions that influence hydrogen bonding capabilities.

Population analysis through molecular orbital calculations provides atomic charges and bond orders that correlate with chemical reactivity. The nitrogen atoms typically carry partial negative charges ranging from −0.3 to −0.5 electron units, while carbon atoms in the ring system exhibit smaller positive charges. These charge distributions help predict sites of chemical reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBUBNNYBJRUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390222 | |

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883539-33-1 | |

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

N-Alkylation of Imidazole Derivatives

The N-alkylation step typically uses haloacetates or ester derivatives such as tert-butyl chloroacetate, benzyl chloroacetate, or methyl chloroacetate. The reaction proceeds via nucleophilic substitution at the haloacetate carbon by the imidazole nitrogen.

- tert-Butyl chloroacetate is favored for solvent-free, efficient alkylation, producing tert-butyl esters that can be hydrolyzed under mild conditions.

- Benzyl chloroacetate can be generated in situ from benzyl alcohol and chloroacetyl chloride, allowing a one-pot synthesis of benzyl esters.

- Methyl chloroacetate is also used, followed by hydrolysis to the acid.

Typical reaction conditions involve stirring imidazole with the alkylating agent at temperatures ranging from ambient to 70°C, often in polar aprotic solvents like acetonitrile or under solvent-free conditions for greener synthesis.

Ester Cleavage to Yield the Acid

The ester intermediate is converted to the free acid by:

- Acidic hydrolysis: Using mineral acids such as hydrochloric acid or organic acids at 40–70°C for 2–6 hours.

- Catalytic hydrogenolysis: Using palladium or other metal catalysts under hydrogen atmosphere to remove benzyl protecting groups.

- Non-aqueous cleavage: Using reagents like titanium tetrachloride for ester cleavage under mild conditions, avoiding aqueous media.

Hydrolysis conditions are optimized to minimize side reactions and impurities such as di-acid formation.

Salt Formation

The free acid is often isolated as its hydrochloride salt to improve stability and handling. This is achieved by treatment with hydrochloric acid post-hydrolysis.

- Solvent-free N-alkylation with tert-butyl chloroacetate offers a greener, faster process with high yield and purity, reducing solvent waste and simplifying isolation of the tert-butyl ester intermediate.

- One-pot synthesis using benzyl alcohol and chloroacetyl chloride with imidazole in acetonitrile streamlines the process by generating benzyl chloroacetate in situ, improving commercial viability.

- Hydrolysis conditions are critical; acidic hydrolysis at moderate temperatures balances reaction rate and impurity control, while catalytic hydrogenolysis provides a clean alternative for benzyl esters.

- Non-aqueous ester cleavage using titanium tetrachloride avoids complications of aqueous hydrolysis, improving product purity and yield, especially important for pharmaceutical-grade material.

- Purity control is essential to minimize di-acid impurities and other side products, achieved by optimizing reagent ratios, temperature, and reaction time.

The preparation of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is well-established through N-alkylation of imidazole derivatives followed by ester cleavage. Advances in solvent-free synthesis and one-pot methods have improved efficiency and sustainability. Acidic hydrolysis and catalytic hydrogenolysis remain standard for ester cleavage, with non-aqueous methods offering promising alternatives. Careful control of reaction parameters ensures high yield and purity, meeting the stringent requirements for pharmaceutical intermediates.

This comprehensive overview integrates diverse, authoritative sources to provide a professional and detailed understanding of the preparation methods for this compound.

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group readily undergoes nucleophilic substitution to form esters or amides.

Key findings:

-

Esterification typically employs alcohol and acid catalysts, with yields exceeding 75% in optimized conditions.

-

Amidation requires activation of the carboxylic acid via acyl chloride intermediates, as demonstrated in the synthesis of related imidazole derivatives .

Decarboxylation

Under thermal or oxidative conditions, decarboxylation occurs, yielding 2-ethyl-1H-imidazole derivatives:

-

Temperatures above 150°C in inert atmospheres promote this reaction.

Imidazole Ring Functionalization

The ethyl-substituted imidazole ring undergoes electrophilic substitution and coordination reactions:

Nitration

| Reagents | Conditions | Product | Position | Yield |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hrs | 2-Ethyl-4-nitro-1H-imidazole-1-yl-acetic acid | C4 | 55% |

-

The ethyl group directs nitration to the C4 position due to steric and electronic effects.

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes used in catalysis:

Condensation Reactions

The carboxylic acid participates in heterocycle formation:

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Reflux in EtOH | 2-(2-Ethyl-1H-imidazol-1-yl)acetohydrazide | Precursor for Schiff bases |

Phosphorylation

The compound reacts with phosphonating agents to generate bioactive derivatives:

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to a primary alcohol (2-(2-ethyl-1H-imidazol-1-yl)ethanol).

-

Oxidation : The ethyl side chain is resistant to oxidation, but the imidazole ring can be oxidized to form N-oxides under strong acidic conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it versatile for creating diverse chemical entities. This compound is particularly useful in synthesizing imidazole derivatives, which are important in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

| Application Area | Description | Example Products |

|---|---|---|

| Pharmaceutical Intermediates | Used to synthesize drugs targeting various diseases | Imidazole derivatives for analgesics |

| Agrochemical Development | Building block for pesticides and herbicides | Herbicides with imidazole motifs |

| Material Science | Component in polymer synthesis | Specialty coatings |

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its role in enzyme inhibition. Its ability to interact with enzymes through hydrogen bonding and coordination with metal ions makes it a candidate for studying protein interactions and enzyme mechanisms. Research shows that this compound can inhibit specific enzymes, which could lead to therapeutic applications.

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with monoamine oxidase (MAO) revealed that variations in its structure could significantly influence its inhibitory potency. The compound demonstrated selective inhibition patterns, suggesting potential applications in treating neurological disorders .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is explored for its utility in producing specialty chemicals. Its synthesis can be optimized for large-scale production, focusing on yield and cost-effectiveness. Although detailed industrial production methods are not extensively documented, the compound's properties suggest it could be beneficial in creating high-value chemical products.

Mecanismo De Acción

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The uniqueness of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid arises from its substitution pattern and functional groups. Below is a comparative analysis with structurally related imidazole derivatives:

Table 1: Key Structural Features and Properties

Key Differences and Implications

In contrast, the sulfanyl group in (1-Ethyl-1H-benzimidazol-2-ylsulfanyl)-acetic acid increases thiol-mediated reactivity, enabling disulfide bond formation or antioxidant activity .

Compounds with longer carbon chains (e.g., 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid) exhibit increased lipophilicity, improving membrane permeability but reducing water solubility .

Biological Activity: The target compound’s carboxylic acid group may enhance enzyme inhibition (e.g., targeting glutamine synthetase) compared to non-acidic analogs . Ethanol derivatives like 2-(2-Ethyl-1H-imidazol-1-yl)ethanol show stronger metal coordination due to the hydroxyl group, useful in catalysis or chelation therapy .

Actividad Biológica

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an imidazole ring substituted with an ethyl group and an acetic acid moiety. This unique structure may influence its reactivity and biological interactions.

Chemical Formula

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : 142.14 g/mol

The biological activity of this compound primarily involves its interactions with various molecular targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, which can modulate numerous biochemical pathways. Notably, the compound has been linked to enzyme inhibition and protein interactions, making it a valuable tool in biochemical research .

Anticancer Activity

Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant anticancer properties. For instance, compounds derived from imidazole structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Case Study: Cytotoxicity Screening

A study demonstrated that certain imidazole derivatives exhibited IC50 values as low as 2.43 μM against MDA-MB-231 cells, indicating potent growth inhibition. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antibacterial Activity

Imidazole derivatives are also recognized for their antibacterial properties. Research indicates that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. Specific studies have reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole-4-acetic acid | Imidazole ring with carboxylic acid | Anticancer, antibacterial |

| Histidine | Amino acid with imidazole ring | Essential amino acid, antioxidant |

| Imidazole-2-carboxylic acid | Carboxylic acid attached to imidazole | Antimicrobial properties |

Uniqueness of this compound

The presence of the ethyl group in this compound distinguishes it from other imidazole derivatives. This structural feature may enhance its lipophilicity and influence its interaction with biological membranes, potentially increasing its bioavailability and therapeutic efficacy .

Research Applications

The compound has significant implications in various research areas:

Enzyme Inhibition Studies : It can be employed in studies aimed at elucidating enzyme mechanisms and developing inhibitors for therapeutic purposes.

Drug Development : Its structural characteristics make it a promising candidate for further modification to enhance biological activity against specific diseases.

Molecular Modeling : Computational studies can help predict the interaction dynamics between this compound and its biological targets, aiding in drug design efforts.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via nucleophilic substitution between an imidazole derivative and a halogenated acetate. For example, benzyl 2-chloroacetate reacts with imidazole in the presence of K₂CO₃ as a base, followed by hydrolysis to yield the acetic acid derivative . Key methodological considerations include:

- Solvent selection : Dichloromethane is optimal due to its inertness and ability to dissolve both reactants .

- Base choice : Diisopropylethylamine (DIPEA) enhances reaction efficiency by minimizing side reactions .

- Monitoring : Thin-layer chromatography (TLC) is recommended to track reaction progress .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using silica gel is standard .

- Characterization :

- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2 ppm for CH₃) and acetic acid moiety (δ ~3.8 ppm for CH₂) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous ethyl ester derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in scalable syntheses?

A systematic optimization approach includes:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side products .

- Temperature control : Room temperature (20–25°C) minimizes decomposition, while elevated temperatures (40–50°C) reduce reaction time .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance interfacial reactivity in biphasic systems . Refer to Table 1 (adapted from ) for solvent/base optimization

| Solvent | Base | Yield (%) |

|---|---|---|

| Dichloromethane | DIPEA | 92 |

| THF | K₂CO₃ | 78 |

| Acetonitrile | NaHCO₃ | 65 |

Q. What analytical strategies resolve contradictions in spectroscopic data for imidazole-acetic acid derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .

- DEPT-135/HSQC experiments : Differentiate overlapping signals (e.g., CH₂ vs. CH₃ groups) .

- Combined DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

The compound is sensitive to:

- pH extremes : Degrades in strongly acidic/basic conditions via imidazole ring protonation or acetate deprotonation .

- Light/O₂ : Store under inert gas (N₂/Ar) in amber vials at –20°C to prevent oxidation .

- Moisture : Lyophilize and store with desiccants to avoid hydrolysis .

Q. What computational methods are suitable for studying the reactivity of this compound in drug design?

- Molecular docking : Screens binding affinity to targets like histamine receptors, leveraging the imidazole moiety’s pharmacophore role .

- DFT/MD simulations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and solvation dynamics to predict reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

Contradictions may arise from:

- Substituent effects : The ethyl group’s steric hindrance vs. electron-donating effects alters reactivity in Suzuki-Miyaura couplings .

- Catalyst compatibility : Pd(PPh₃)₄ vs. Pd(OAc)₂ may favor different pathways . Mitigation strategies:

- Conduct control experiments with varying catalysts/bases.

- Use in situ IR to monitor intermediate formation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.